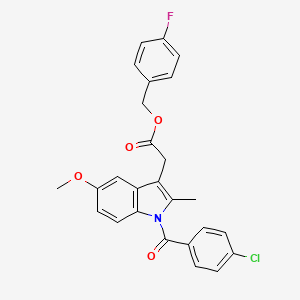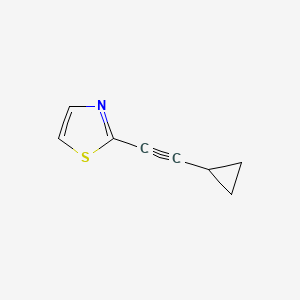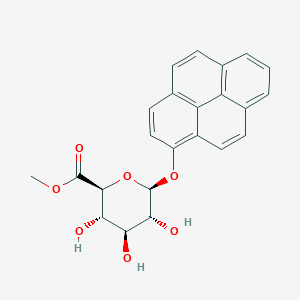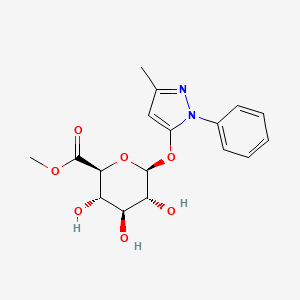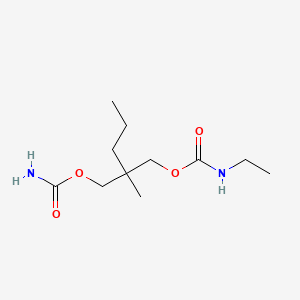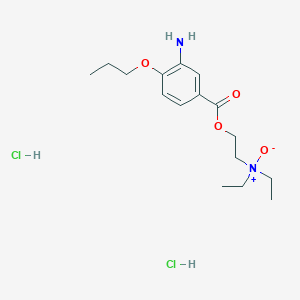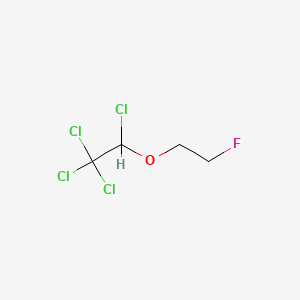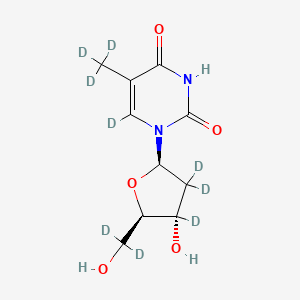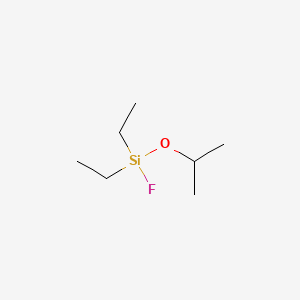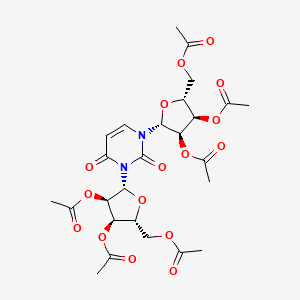
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2',3',5'-triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate is a ribose-derived compound used in nucleoside synthesis. It is a modified form of uridine, where the hydroxyl groups are replaced by acetate groups. This compound is significant in various scientific research fields due to its unique properties and applications.
Métodos De Preparación
The synthesis of 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate involves multiple steps, including glycosylation, benzoylation, and acetylation reactions. The process typically starts with the methylation of ribose, followed by the addition of benzyl chloride and subsequent reactions to form the desired product. Industrial production methods involve maintaining specific temperatures and using reagents like thionyl chloride, methyl alcohol, ethyl acetate, pyridine, and potassium carbonate .
Análisis De Reacciones Químicas
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and acids or bases for deprotection. The major products formed from these reactions are artificial nucleotides .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of nucleosides. In biology and medicine, it is utilized for its neuroprotective effects and in the treatment of conditions like Alzheimer’s disease and bipolar disorder. It also plays a role in the management of fluorouracil toxicity .
Mecanismo De Acción
The mechanism of action of 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate involves its ability to compete with 5-fluorouracil metabolites for incorporation into the genetic material of non-cancerous cells. This competition helps in reducing the toxicity associated with fluorouracil and other antimetabolites .
Comparación Con Compuestos Similares
Similar compounds to 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate include 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose and beta-D-Ribofuranose 1,2,3,5-tetraacetate. These compounds are also used in nucleoside synthesis and have similar chemical properties. 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate is unique due to its specific applications in neuroprotection and toxicity management .
Propiedades
Fórmula molecular |
C26H32N2O16 |
|---|---|
Peso molecular |
628.5 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[3-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H32N2O16/c1-11(29)37-9-17-20(39-13(3)31)22(41-15(5)33)24(43-17)27-8-7-19(35)28(26(27)36)25-23(42-16(6)34)21(40-14(4)32)18(44-25)10-38-12(2)30/h7-8,17-18,20-25H,9-10H2,1-6H3/t17-,18-,20-,21-,22-,23-,24-,25-/m1/s1 |
Clave InChI |
JREANCSNUCKSMN-OGGRZPJYSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)N(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)N(C2=O)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)
![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)

